

Linaroside: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaroside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **linaroside**. It details its physicochemical properties, spectroscopic data, and provides comprehensive experimental protocols for its isolation and characterization. Furthermore, this document elucidates the known signaling pathways modulated by **linaroside**, offering valuable insights for researchers in drug discovery and development.

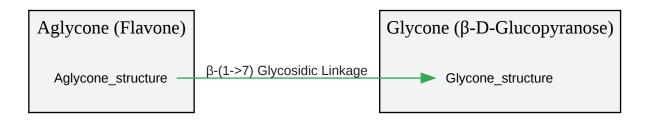
Chemical Structure and Stereochemistry

Linaroside, with the molecular formula C₂₃H₂₄O₁₁, is chemically designated as 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1] Its structure consists of a flavone aglycone, specifically a derivative of apigenin, linked to a monosaccharide unit.

The aglycone is characterized by a chromen-4-one (benzopyrone) core substituted with a 4-methoxyphenyl group at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. The glycone moiety is a β -D-glucopyranose unit attached to the aglycone via a glycosidic bond at the 7-position of the chromen-4-one ring.



The stereochemistry of the glucose unit is crucial for the biological activity of **linaroside**. The International Union of Pure and Applied Chemistry (IUPAC) name specifies the stereochemical configuration of the five chiral centers in the glucose ring as (2S,3R,4S,5S,6R), which corresponds to the naturally occurring D-glucose isomer. The glycosidic linkage is of the β -configuration, meaning the anomeric carbon (C-1" of glucose) has its substituent oriented in the equatorial position.



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Caption: Chemical structure of **linaroside**, highlighting the aglycone and glycone moieties.

Physicochemical and Spectroscopic Data

Precise characterization of **linaroside** is essential for its identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Linaroside

Property	Value	Reference
Molecular Formula	C23H24O11	[1]
Molecular Weight	476.43 g/mol	[2]
CAS Number	53452-12-3	[2][3]
Appearance	Powder	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[3]



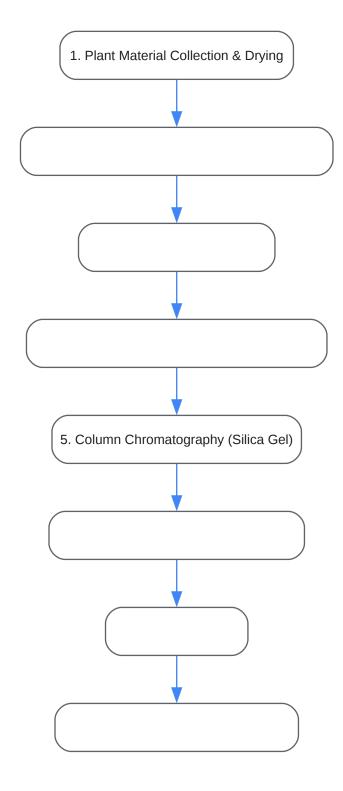
Table 2: Spectroscopic Data of Linaroside

Technique	Data	
¹ H-NMR	Data not available in the search results.	
¹³ C-NMR	Data not available in the search results.	
Mass Spectrometry (MS)	Specific fragmentation data for linaroside not available. General flavonoid fragmentation involves cleavage of the glycosidic bond and retro-Diels-Alder reactions of the flavone ring.	

Experimental Protocols Isolation of Linaroside from Linaria vulgaris

Linaroside can be isolated from the aerial parts of Linaria vulgaris (common toadflax). The following is a general protocol based on common phytochemical extraction and isolation techniques.[4][5]





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Caption: General workflow for the isolation and purification of linaroside.

Methodology:



- Plant Material Preparation: The aerial parts of Linaria vulgaris are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity. **Linaroside** is expected to be enriched in the butanol fraction.
- Chromatographic Purification: The butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing **linaroside** are pooled and further purified using size-exclusion chromatography on a Sephadex LH-20 column.
- Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Characterization of Linaroside

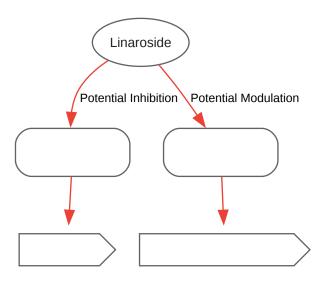
The purified **linaroside** is characterized using a combination of spectroscopic methods to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are
 used to elucidate the detailed structure of the molecule, including the positions of
 substituents on the flavone ring and the stereochemistry of the glycosidic linkage.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the
 exact molecular weight and elemental composition of linaroside. Tandem mass
 spectrometry (MS/MS) can be used to study its fragmentation pattern, which aids in
 structural confirmation.



Signaling Pathways Modulated by Linaroside

While specific studies detailing the signaling pathways modulated by **linaroside** are not extensively available in the provided search results, flavonoids as a class are known to interact with various cellular signaling cascades. Potential pathways that may be influenced by **linaroside**, based on the activities of structurally similar flavonoids, include the NF-kB and MAPK signaling pathways, which are critical in inflammation and cellular stress responses.



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Caption: Potential signaling pathways modulated by **linaroside**.

Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways through which **linaroside** exerts its biological effects. Understanding these pathways is crucial for the development of **linaroside** as a potential therapeutic agent.

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